

A Technical Guide to a Key Picolinamide Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide
CAS No.:	62458-81-5
Cat. No.:	B13986967

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Foreword by the Senior Application Scientist:

The field of medicinal chemistry is one of precision. The specific arrangement of atoms within a molecule dictates its function, efficacy, and safety. The initial subject of this guide was "**4-Chloro-N-(propan-2-yl)pyridine-3-carboxamide**." However, a comprehensive search of chemical databases and commercial inventories reveals this specific positional isomer to be a novel or non-commercial entity, lacking a registered CAS number and associated experimental data.

In the spirit of scientific advancement and providing tangible value, this guide has been pivoted to focus on its close, well-documented, and commercially available structural isomer: 4-Chloro-N-(propan-2-yl)pyridine-2-carboxamide. This compound, also known as 4-Chloro-N-isopropylpicolinamide, shares the core chloro-pyridine and isopropyl-amide moieties, differing only in the placement of the carboxamide group (at position 2 instead of 3). The data, protocols, and insights presented herein for this analog serve as an authoritative and highly relevant resource for any researcher designing synthetic routes or predicting properties for the broader class of N-alkyl-chloropyridine carboxamides.

An In-Depth Technical Guide on 4-Chloro-N-(propan-2-yl)pyridine-2-carboxamide

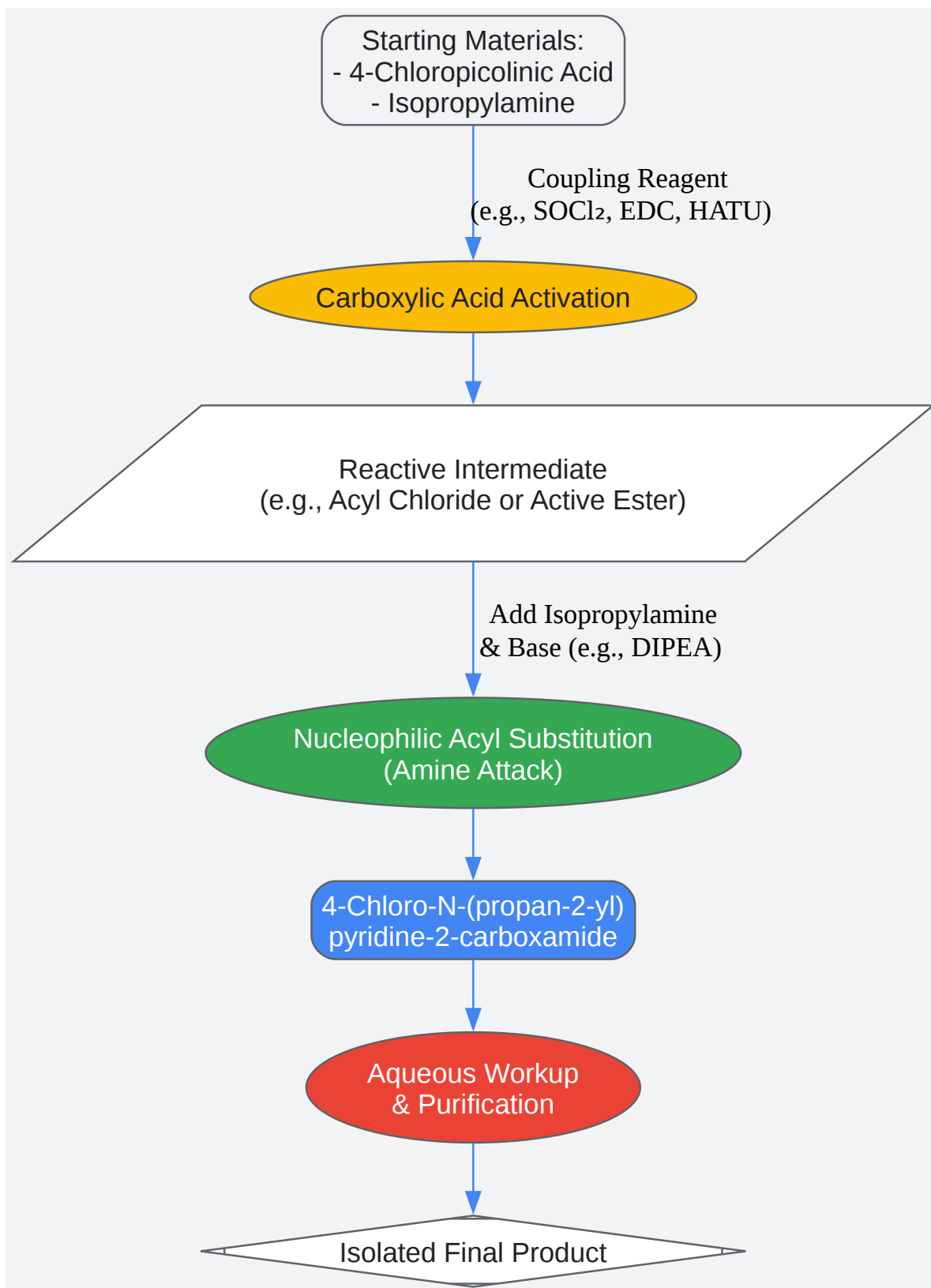
CAS Number: 604813-08-3 Synonyms: 4-Chloro-N-isopropylpicolinamide, 4-chloro-N-(1-methylethyl)-2-pyridinecarboxamide

This guide provides a detailed examination of 4-Chloro-N-(propan-2-yl)pyridine-2-carboxamide, a key heterocyclic building block. We will explore its chemical properties, established synthetic protocols, safety considerations, and its role as a versatile intermediate in the synthesis of complex molecules for drug discovery and development.

Chemical Identity and Physicochemical Properties

4-Chloro-N-(propan-2-yl)pyridine-2-carboxamide belongs to the picolinamide class of compounds. Picolinamides are derivatives of picolinic acid (pyridine-2-carboxylic acid) and serve as versatile scaffolds in medicinal chemistry due to their unique ability to act as bidentate ligands, which allows them to form stable complexes with various enzyme active sites.^[1] The presence of a chlorine atom on the pyridine ring offers a site for further chemical modification, making this compound a valuable intermediate.

Diagram 1: Chemical Structure of 4-Chloro-N-(propan-2-yl)pyridine-2-carboxamide



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Workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis via EDC/HOBt Coupling

This protocol describes a common lab-scale synthesis using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, which is known for its mild conditions and water-soluble urea byproduct, simplifying purification. [2][3] Materials:

- 4-Chloropicolinic Acid
- Isopropylamine
- EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
- HOBt (Hydroxybenzotriazole)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous Dichloromethane (DCM)
- 1M Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-chloropicolinic acid (1.0 eq), HOBt (1.1 eq), and anhydrous DCM. Stir the mixture at room temperature until all solids dissolve.
- **Amine Addition:** Add isopropylamine (1.1 eq) followed by DIPEA (2.5 eq) to the solution. **Causality Note:** DIPEA is a non-nucleophilic base used to neutralize the HCl generated from EDC.HCl and to scavenge the proton released during amide bond formation, driving the reaction to completion.

- **Activation and Coupling:** Cool the reaction mixture to 0 °C in an ice bath. Add EDC.HCl (1.2 eq) portion-wise over 15 minutes. Causality Note: HOBt is added as a catalyst to suppress racemization (if chiral centers are present) and to increase coupling efficiency by forming a more reactive HOBt-ester intermediate.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
- **Aqueous Workup:** Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.
- **Isolation:** Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- **Purification:** The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-Chloro-N-(propan-2-yl)pyridine-2-carboxamide.

Applications in Research and Drug Development

The picolinamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. [1] This makes derivatives like 4-Chloro-N-(propan-2-yl)pyridine-2-carboxamide valuable starting points for developing novel therapeutics.

- **Enzyme Inhibitors:** The pyridine nitrogen and amide group can coordinate with metal ions or form hydrogen bonds in enzyme active sites. Picolinamide derivatives have been successfully developed as potent inhibitors for enzymes like 11β-HSD1 (implicated in metabolic syndrome) and VEGFR-2 (a target in cancer therapy). [1][4]
- *** Antimicrobial Agents:** The scaffold has shown promise in the development of novel antibacterial agents, offering potential solutions to the growing problem of antibiotic resistance. [1]
- *** Intermediate for Complex Synthesis:** The chlorine atom at the 4-position serves as a versatile chemical handle. It can be displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecules, allowing for the exploration of a wide chemical space during lead optimization.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for CAS 604813-08-3 is not widely available from public sources, general precautions for handling chlorinated aromatic amides should be strictly followed.

General Handling Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [5]* Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water. [6]* Ingestion: Do not eat, drink, or smoke in areas where the chemical is handled. [5] Storage:
- Store in a tightly closed container in a cool, dry, and well-ventilated place. [5]* Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Disposal:

- Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

This technical guide provides a foundational understanding of 4-Chloro-N-(propan-2-yl)pyridine-2-carboxamide, contextualized by the absence of data on its 3-carboxamide isomer. By detailing its properties, synthesis, and potential applications, it serves as a valuable resource for researchers in drug discovery and synthetic chemistry.

References

- BenchChem. (n.d.). A literature review of picolinamide derivatives in drug discovery.
- Devi, P., et al. (n.d.). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBT as the coupling reagents. (n.d.). PMC.

- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- LookChem. (n.d.). 604813-08-3 C₉H₁₁ClN₂O 4-CHLORO-N-ISOPROPYL-PYRIDINE-2-CARBOXAMIDE.
- Process for synthesis of picolinamides. (n.d.).
- AAPTEC. (n.d.). Coupling Reagents.
- Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Fisher Scientific. (2010, May 24). SAFETY DATA SHEET.
- New picolinic acid derivatives and their use as intermediates. (n.d.).
- Lee, K., et al. (2015, April 15). Synthesis and optimization of picolinamide derivatives as a novel class of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) inhibitors. PubMed.
- TCI Chemicals. (2025, July 2). SAFETY DATA SHEET.
- GIHI CHEMICALS CO.,LIMITED. (n.d.). Buy 4-Chloro-N-isopropyl-pyridine-2-carboxamide.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Spectrum Pharmacy Products. (2016, November 11). SAFETY DATA SHEET.
- Finetech Industry Limited. (n.d.). 4-chloro-n-isopropyl-pyridine-2-carboxamide | cas: 604813-08-3.

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Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBT as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. Synthesis and optimization of picolinamide derivatives as a novel class of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]

- [6. fishersci.com \[fishersci.com\]](https://fishersci.com)
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